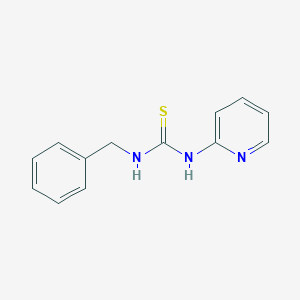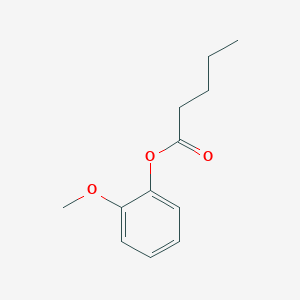
Guaiacol valerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guaiacol valerate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of guaiacol, a naturally occurring compound found in plants such as guaiacum and creosote bush. Guaiacol valerate has been synthesized using different methods, and its properties and applications have been extensively studied.
Mécanisme D'action
The mechanism of action of guaiacol valerate is not fully understood. However, it is believed that its anti-inflammatory and analgesic properties are due to its ability to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. Its antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage. Its anticancer properties are believed to be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
Guaiacol valerate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and oxidative stress. It has also been shown to inhibit the growth of cancer cells. In addition, it has been shown to have insecticidal and antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using guaiacol valerate in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It is also relatively easy to synthesize and purify. However, one of the limitations is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research on guaiacol valerate. One direction is to study its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another direction is to study its potential use as a natural pesticide in agriculture. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
Méthodes De Synthèse
Guaiacol valerate can be synthesized by esterification of guaiacol with valeric acid using a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and the product is obtained by distillation and purification. Other methods of synthesis include the use of other acids such as acetic acid, and the use of different catalysts such as p-toluenesulfonic acid.
Applications De Recherche Scientifique
Guaiacol valerate has been studied for its potential applications in various fields such as medicine, agriculture, and food industry. In medicine, it has been shown to have anti-inflammatory, analgesic, and antioxidant properties. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells. In agriculture, it has been studied for its potential use as a natural pesticide, as it has been shown to have insecticidal properties. In the food industry, it has been studied for its potential use as a natural preservative, as it has been shown to have antimicrobial properties.
Propriétés
Numéro CAS |
531-39-5 |
|---|---|
Nom du produit |
Guaiacol valerate |
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
(2-methoxyphenyl) pentanoate |
InChI |
InChI=1S/C12H16O3/c1-3-4-9-12(13)15-11-8-6-5-7-10(11)14-2/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
JIPVGERXYWGOOY-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1=CC=CC=C1OC |
SMILES canonique |
CCCCC(=O)OC1=CC=CC=C1OC |
Autres numéros CAS |
531-39-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



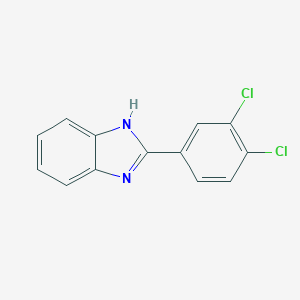
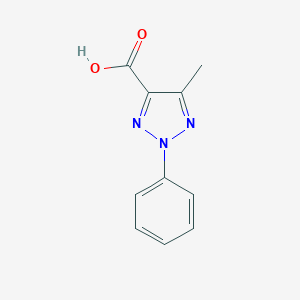
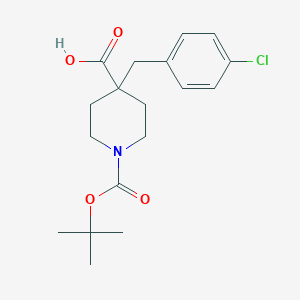
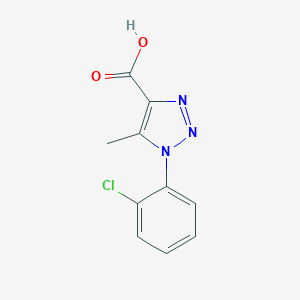
![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)
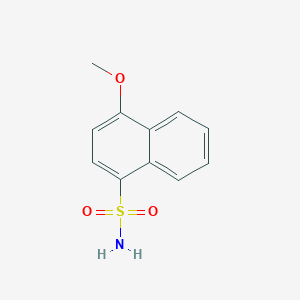
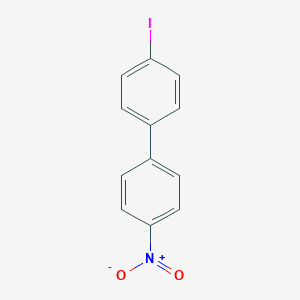
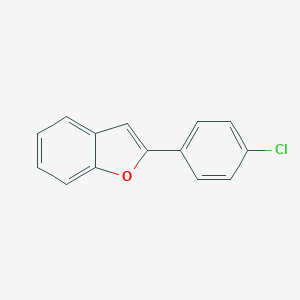
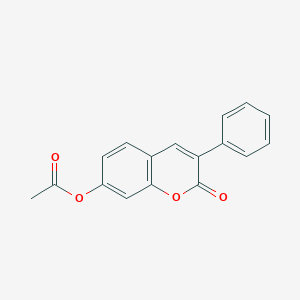
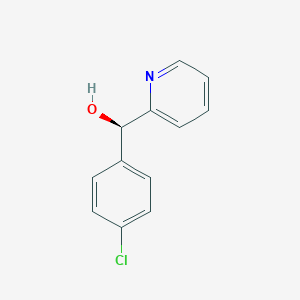
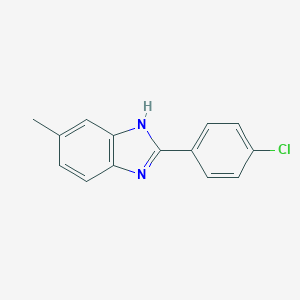
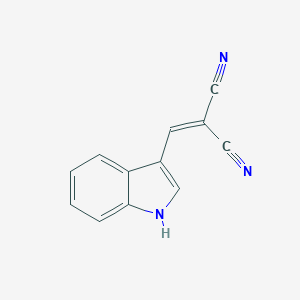
![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)
